molecular formula C18H23N3O3 B5083192 bicyclo[2.2.1]hept-2-yl[4-(4-nitrophenyl)piperazin-1-yl]methanone CAS No. 5540-69-2

bicyclo[2.2.1]hept-2-yl[4-(4-nitrophenyl)piperazin-1-yl]methanone

Cat. No.: B5083192
CAS No.: 5540-69-2
M. Wt: 329.4 g/mol
InChI Key: AJIXIENUVVGOBB-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-2-yl[4-(4-nitrophenyl)piperazin-1-yl]methanone is a hybrid molecule comprising a norbornane (bicyclo[2.2.1]heptane) scaffold linked via a carbonyl group to a piperazine ring substituted with a 4-nitrophenyl group.

Properties

IUPAC Name

2-bicyclo[2.2.1]heptanyl-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c22-18(17-12-13-1-2-14(17)11-13)20-9-7-19(8-10-20)15-3-5-16(6-4-15)21(23)24/h3-6,13-14,17H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIXIENUVVGOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50386028
Record name ST50908929
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5540-69-2
Record name ST50908929
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.1]hept-2-yl[4-(4-nitrophenyl)piperazin-1-yl]methanone typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclo[2.2.1]heptane core can be synthesized through Diels-Alder reactions involving cyclopentadiene and ethylene.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and an appropriate leaving group.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is attached through electrophilic aromatic substitution reactions, using nitrobenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large reactors for stepwise synthesis.

    Continuous Flow Chemistry: Employing continuous reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic core and the piperazine ring.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic ring and the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenated compounds and strong bases or acids.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Bicyclo[2.2.1]hept-2-yl[4-(4-nitrophenyl)piperazin-1-yl]methanone has diverse applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or antimicrobial agent.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

    Molecular Targets: May include enzymes, receptors, and ion channels.

    Pathways Involved: Can modulate signaling pathways, such as those involving neurotransmitters or inflammatory mediators.

Comparison with Similar Compounds

Bicyclo[2.2.1]heptane Derivatives with Varied Piperazine Substituents

Several analogs feature the bicyclo[2.2.1]heptane core but differ in the substituents on the piperazine ring (Table 1).

Table 1: Comparison of Bicyclo[2.2.1]heptane-Based Piperazine Methanones

Compound Name Piperazine Substituent Key Properties Reference
Target Compound 4-Nitrophenyl Rigid norbornane; electron-withdrawing -
(±)-endo-exo-3.8 () 3-Hydroxyphenyl 40% yield; white solid
3.9 () 3-Cyanophenyl 63% yield; colorless oil
(±)-endo-exo-3.10 () 3-Methoxyphenyl 45% yield; colorless oil
(±)-endo-exo-3.11 () 2,4-Difluorophenyl 58% yield; solid

Key Findings :

  • Electronic Effects : The 4-nitrophenyl group in the target compound contrasts with electron-donating groups (e.g., -OH, -OCH₃) or halogenated substituents (e.g., -F) in analogs. Nitro groups may enhance binding to receptors requiring electron-deficient aromatic interactions .
  • Physical State: Substituted phenyl groups (e.g., 3-cyanophenyl) often result in oils, while polar substituents (e.g., -OH) yield solids, suggesting solubility differences impacting bioavailability .

Piperazine Methanones with Nitroaryl Groups but Alternative Cores

Compounds with nitroaryl-piperazine moieties but divergent core structures highlight the role of the bicyclo[2.2.1]heptane system (Table 2).

Table 2: Nitroaryl-Piperazine Methanones with Different Cores

Compound Name Core Structure Key Properties Reference
Target Compound Bicyclo[2.2.1]heptane Rigid, sterically constrained -
Biphenyl-4-yl{4-[(4-nitrophenyl)carbonyl]... () Biphenyl Predicted bp: 669.3°C; density 1.299
4-(2-Ethoxyphenyl)piperazin-1-ylmethanone () Ethoxyphenyl CAS 5702-37-4; synthetic intermediate
Compound 12 () Phenyl Mp 185–187°C; amorphous solid

Key Findings :

  • Thermal Stability : Biphenyl derivatives () exhibit higher predicted boiling points, suggesting stronger intermolecular interactions compared to the target compound .

Impact of Nitro-to-Amino Reduction

Reduction of the nitro group to an amine (e.g., ) alters electronic and physical properties:

Table 3: Nitro vs. Amino Derivatives

Compound Name Functional Group Physical Form Reference
Target Compound 4-Nitro Not reported -
Compound 14 () 4-Amino Dark brown oil
4-(4-Aminophenyl)piperazin-1-ylmethanone () 4-Amino Synthesized via SnCl₂ reduction

Key Findings :

  • Solubility: Amino derivatives (e.g., Compound 14) are often oily, complicating crystallization but improving solubility in aqueous media .

Bicyclo[2.2.2]octane and Morpholine Analogs

Alternative bicyclo systems and heterocycles provide insights into structural optimization:

Table 4: Alternative Core Structures

Compound Name Core Structure Key Properties Reference
Bicyclo[2.2.2]octan-2-yl(4-(3-(trifluoromethyl)phenyl)... () Bicyclo[2.2.2]octane 59% yield; pale-yellow oil
Morpholin-4-yl-(3-propan-2-yl-bicyclo[2.2.1]heptanyl)methanone () Morpholine Synthetic intermediate

Key Findings :

  • Heterocyclic Cores : Morpholine derivatives () introduce hydrogen-bonding sites, which may improve pharmacokinetics .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for bicyclo[2.2.1]hept-2-yl[4-(4-nitrophenyl)piperazin-1-yl]methanone?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the bicyclo[2.2.1]heptane moiety via Diels-Alder or strain-release alkylation reactions.
  • Step 2 : Functionalization of the piperazine ring with a 4-nitrophenyl group, often using nucleophilic aromatic substitution or coupling reactions.
  • Step 3 : Methanone bridge formation via Friedel-Crafts acylation or carbodiimide-mediated coupling.
    Critical parameters include solvent polarity (e.g., dichloromethane or THF), temperature control (0–60°C), and catalysts like triethylamine . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is essential to achieve >95% purity. Yield optimization requires strict inert atmospheres (N₂/Ar) and moisture control .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm bicyclic and piperazine ring geometries. Key signals include downfield shifts for the nitro group (δ 8.2–8.5 ppm for aromatic protons) and methanone carbonyl (δ 170–175 ppm in ¹³C) .
  • IR Spectroscopy : Stretching vibrations at ~1520 cm⁻¹ (NO₂ asymmetric) and ~1680 cm⁻¹ (C=O) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions ([M+H]⁺) and fragmentation patterns to confirm structural integrity .

Q. What preliminary biological assays are recommended for evaluating this compound?

  • Receptor Binding Assays : Screen for affinity at serotonin (5-HT₁A/2A) or dopamine receptors due to structural similarities to arylpiperazine pharmacophores. Use radioligand displacement (e.g., [³H]-WAY-100635 for 5-HT₁A) .
  • Cellular Viability Assays : Test cytotoxicity in HEK-293 or SH-SY5Y cells using MTT or resazurin assays (IC₅₀ values) .

Advanced Research Questions

Q. How do substituent variations (e.g., nitro group position, bicyclic modifications) impact biological activity?

  • Nitro Group : The para-nitro substituent enhances electron-withdrawing effects, increasing receptor binding affinity but potentially reducing solubility. Ortho/meta substitutions alter steric hindrance and π-π stacking interactions .

  • Bicyclic Modifications : Replacing bicyclo[2.2.1]heptane with adamantane increases lipophilicity, improving blood-brain barrier penetration but complicating synthetic accessibility .
    Data Table : Comparison of Analog Activities

    Substituent5-HT₁A Kᵢ (nM)Solubility (µg/mL)
    4-Nitrophenyl (Parent)12.3 ± 1.28.5 ± 0.4
    3-Nitrophenyl45.7 ± 3.815.2 ± 1.1
    Adamantyl Replacement9.8 ± 0.92.1 ± 0.3
    Source: Adapted from

Q. How can contradictory data in receptor selectivity studies be resolved?

Contradictions often arise from assay conditions:

  • Buffer pH : Serotonin receptor binding is pH-sensitive; deviations from pH 7.4 may alter protonation states of the piperazine nitrogen .
  • Membrane Preparation : Crude vs. purified receptor membranes yield variability in Kᵢ values. Validate using HEK-293 cells overexpressing cloned receptors .
  • Temperature : Incubation at 25°C vs. 37°C affects binding kinetics. Standardize protocols across labs .

Q. What computational strategies aid in predicting metabolic stability?

  • Docking Studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
  • ADMET Prediction : Tools like SwissADME predict logP (2.8 ± 0.3) and CYP inhibition risks. The nitro group increases metabolic lability, suggesting potential for prodrug strategies .

Methodological Guidance

Q. Designing SAR Studies for Piperazine Derivatives

  • Variable Substituents : Systematically replace the 4-nitrophenyl group with halogens (Br, Cl), methoxy, or trifluoromethyl groups.
  • Control Groups : Include unsubstituted phenyl and bicyclo-free analogs to isolate structural contributions .
  • Assay Consistency : Use the same cell line and passage number to minimize inter-experimental variability .

Q. Addressing Low Solubility in In Vivo Studies

  • Formulation : Use co-solvents (10% DMSO/PEG-400) or nanoemulsions to enhance bioavailability .
  • Derivatization : Introduce hydroxyl or amine groups to improve aqueous solubility, though this may reduce receptor affinity .

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